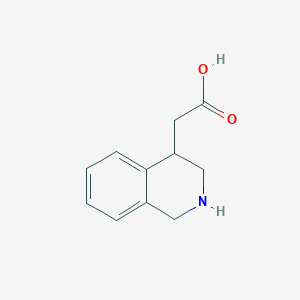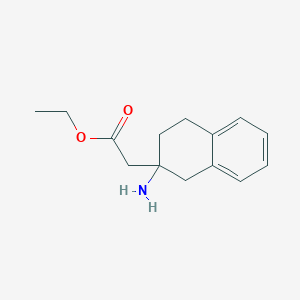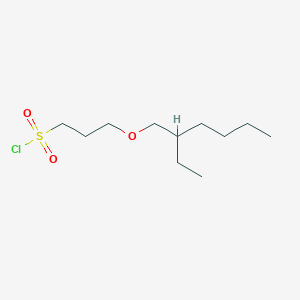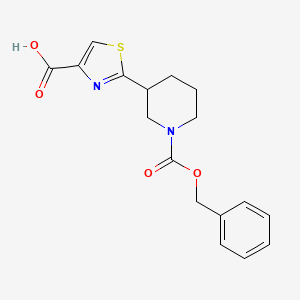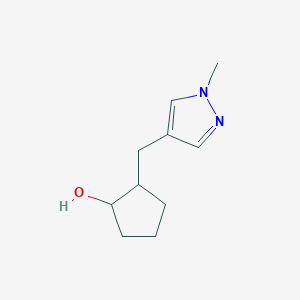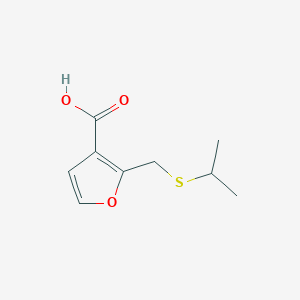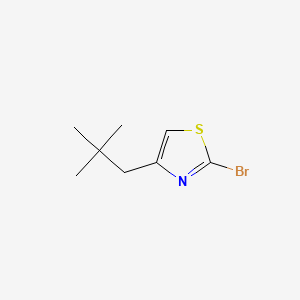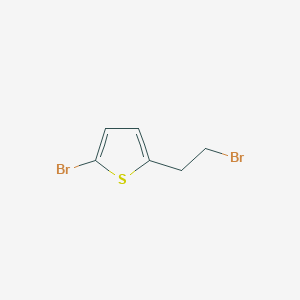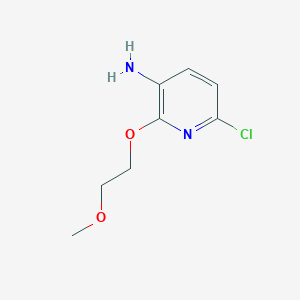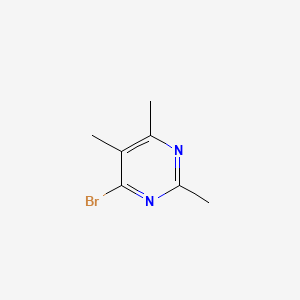
4-Bromo-2,5,6-trimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5,6-trimethylpyrimidine is a heterocyclic aromatic organic compound with a bromine atom and three methyl groups attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids like DNA and RNA. The presence of the bromine atom and methyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5,6-trimethylpyrimidine typically involves the bromination of 2,5,6-trimethylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Coupled products with aryl or vinyl groups.
- Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Bromo-2,5,6-trimethylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5,6-trimethylpyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary depending on the target enzyme or receptor.
Comparación Con Compuestos Similares
2,4,6-Trimethylpyrimidine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
4-Chloro-2,5,6-trimethylpyrimidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2,5,6-Trimethylpyrimidine: Lacks the halogen atom, making it less versatile in synthetic applications.
Uniqueness: 4-Bromo-2,5,6-trimethylpyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and its potential as a versatile intermediate in organic synthesis. The combination of the bromine atom and methyl groups also contributes to its distinct biological and pharmacological properties.
Propiedades
Fórmula molecular |
C7H9BrN2 |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
4-bromo-2,5,6-trimethylpyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3 |
Clave InChI |
PUGBMAKNDSQLHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=C1Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


